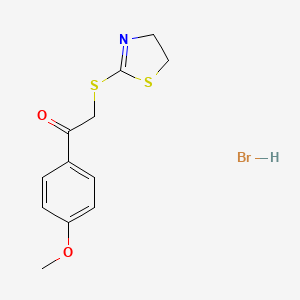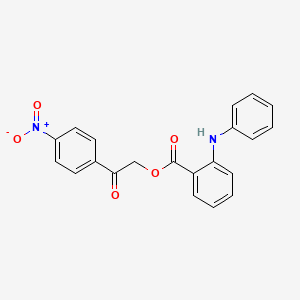![molecular formula C19H20BrNO2 B3615612 2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3615612.png)
2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine and serotonin receptors in the brain. It has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, as well as to modulate the activity of GABAergic and glutamatergic neurons. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate neurotransmitter release and regulate neuronal activity. This makes it a useful tool for studying the neurobiology of various diseases, including Parkinson's disease and depression. One limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and depression, where it has shown promising results in preclinical studies. Another area of interest is its potential use as a tool for studying the neurobiology of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. It has also been investigated for its potential use in the treatment of Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJPBJVJXBBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(diethylamino)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3615532.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3615535.png)
![3-(4-morpholinylcarbonothioyl)-1-[2-(1-naphthyloxy)ethyl]-1H-indole](/img/structure/B3615542.png)
![1-[2-(1-naphthyloxy)ethyl]-3-(1-pyrrolidinylcarbonothioyl)-1H-indole](/img/structure/B3615551.png)
![N-cyclohexyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3615558.png)
![6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3615564.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3615578.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615587.png)
![3-(4-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide](/img/structure/B3615603.png)
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615608.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3615629.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615634.png)